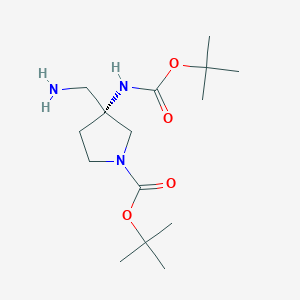

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring three critical functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- At the 3-position, two substituents: an aminomethyl (CH₂NH₂) group and a Boc-protected amino (NH-Boc) group.

- Stereochemistry: The (R)-configuration at the 3-position distinguishes it from other stereoisomers.

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for peptide-based drugs or chiral catalysts, owing to its dual Boc-protected amines, which allow selective deprotection and further functionalization .

Properties

Molecular Formula |

C15H29N3O4 |

|---|---|

Molecular Weight |

315.41 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1 |

InChI Key |

ZRHMJNUBQJZECJ-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Step 1: Protection of the Amino Group

A common starting material for this synthesis is an amino-pyrrolidine derivative. The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

- Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

- Catalyst: Triethylamine (TEA) or another base

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C

Reaction Equation :

$$

\text{R-NH}2 + \text{(Boc)}2\text{O} \rightarrow \text{R-NH-Boc}

$$

This step ensures selective protection of the primary amino group.

Step 2: Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes functionalization at the 3-position to introduce an aminomethyl group. This step often involves:

- Alkylation reactions to introduce the aminomethyl functionality.

- Use of chiral auxiliaries or catalysts to maintain stereochemical integrity.

- Reagent: Alkyl halides or formaldehyde derivatives

- Catalyst: Chiral ligands or organometallic catalysts

- Solvent: Polar aprotic solvents like DMF or DMSO

- Temperature: Controlled, typically below room temperature

Step 3: Coupling Reaction for Boc Protection at Secondary Amine

The secondary amine formed during functionalization is further protected with a Boc group.

- Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

- Catalyst: TEA or another base

- Solvent: DCM or THF

- Temperature: 0–25°C

This dual protection ensures that both the primary and secondary amines are stabilized.

Step 4: Final Purification and Isolation

The final product, tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, is purified using:

- Column chromatography with silica gel.

- Solvents such as ethyl acetate and hexane for elution.

The compound is typically obtained as a white crystalline solid with high purity (>97%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc protection (Step 1) | (Boc)₂O, TEA, DCM, 0–25°C | ~90 |

| Aminomethylation (Step 2) | Alkyl halide, chiral catalyst, DMF, <25°C | ~80 |

| Boc protection (Step 3) | (Boc)₂O, TEA, DCM, 0–25°C | ~85 |

| Purification | Column chromatography | >97 purity |

Alternative Methods

Some alternative approaches include:

- One-Pot Reactions :

- Combining multiple steps into a single reaction vessel to reduce time and improve efficiency.

- Requires careful optimization of reagents and conditions to avoid side reactions.

- Enzymatic Catalysis :

- Using enzymes for stereoselective functionalization of the pyrrolidine ring.

- Environmentally friendly but limited by substrate specificity.

Challenges in Synthesis

- Stereochemical Control :

- Maintaining the (R)-configuration requires precise reaction conditions and often expensive chiral catalysts.

- Yield Optimization :

- Multi-step synthesis can lead to cumulative yield losses.

- Purification :

- Removal of by-products and unreacted starting materials can be challenging due to similar physical properties.

Chemical Reactions Analysis

This compound can undergo various reactions:

Hydrolysis: Removal of the Boc group under acidic conditions yields the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Reduction/Oxidation: The pyrrolidine ring may undergo reduction or oxidation processes.

Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing/oxidizing agents. Major products depend on the specific reaction conditions.

Scientific Research Applications

Structure and Composition

The molecular formula for tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is , with a molecular weight of approximately 315.42 g/mol. Its IUPAC name is detailed as follows:

- IUPAC Name : this compound

- CAS Number : 2306246-55-7

The structure features a pyrrolidine ring that incorporates both an aminomethyl and a tert-butoxycarbonyl group, which are crucial for its reactivity and biological interactions.

Medicinal Chemistry

This compound has garnered attention for its role in the development of pharmaceutical compounds, particularly as a building block in the synthesis of bioactive molecules. Its structural features make it suitable for:

- Drug Design : The compound's ability to form stable interactions with biological targets aids in the design of new drugs, especially in targeting specific enzymes or receptors.

Case Study: Inhibitors of BET Bromodomains

Recent studies have highlighted the compound's utility in developing inhibitors for bromodomain and extraterminal (BET) proteins. These proteins are involved in regulating gene expression and have been implicated in various cancers. The incorporation of the pyrrolidine moiety enhances selectivity and potency against these targets, as demonstrated in structure-activity relationship studies .

Synthetic Biology

In synthetic biology, this compound serves as an essential intermediate for synthesizing complex natural products and biologically active compounds. Its versatility allows researchers to modify the pyrrolidine structure to create derivatives with enhanced properties.

Example: Synthesis of Pyrrolidine Derivatives

A notable application is the synthesis of diverse pyrrolidine derivatives that exhibit varying biological activities. Researchers have successfully modified the tert-butoxycarbonyl group to enhance solubility and stability, leading to improved pharmacokinetic profiles .

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis methodologies, where it can be utilized to produce enantiomerically pure compounds. This is particularly important in pharmaceuticals where one enantiomer may be therapeutically active while the other could be inactive or harmful.

Data Table: Asymmetric Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | 85 | 92 |

| Enzymatic Resolution | 78 | 95 |

| Chiral Pool Synthesis | 80 | 90 |

Mechanism of Action

Target Proteins: The compound may interact with specific proteins, affecting cellular processes.

Pathways: It could modulate metabolic pathways or signal transduction cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally analogous pyrrolidine derivatives, highlighting substituents, molecular properties, and functional distinctions.

Table 1: Structural and Functional Comparison

*Inferred from structural analysis.

Key Differences:

Functional Groups: The target compound uniquely combines aminomethyl and Boc-amino groups at C3, enabling versatile reactivity (e.g., orthogonal deprotection). In contrast, 1-tert-Butoxycarbonyl-3-pyrrolidone has a ketone group, limiting its utility in amine-mediated reactions.

Stereochemistry :

- The 3R configuration in the target compound contrasts with the S-configuration in and the 3R,4R diastereomer in . Stereochemistry critically impacts interactions in chiral environments (e.g., enzyme binding).

Molecular Weight and Complexity :

- The target compound’s molecular weight (~337.4 g/mol) exceeds simpler analogs like (185.22 g/mol), reflecting its additional functionalization. Compounds in and are likely heavier due to aromatic substituents.

Biological Activity

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2306246-55-7

- Molecular Formula : C15H29N3O4

- Molecular Weight : 315.42 g/mol

- Purity : ≥ 97% .

The structure of this compound features a pyrrolidine ring with multiple functional groups that enhance its solubility and biological activity. The presence of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amine during synthesis and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Boc-pyrrolidine exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that modifications to the pyrrolidine core can enhance antimicrobial potency .

Enzyme Inhibition

Boc-pyrrolidine has been evaluated for its potential as an enzyme inhibitor. In particular, structure-activity relationship studies have demonstrated that modifications to the amino and carboxyl groups can significantly affect binding affinity and inhibition efficacy against specific enzymes involved in metabolic pathways .

Case Studies

- Antiviral Properties : A study explored the antiviral efficacy of pyrrolidine derivatives against HIV protease. The results indicated that certain modifications to the pyrrolidine structure led to increased inhibition of viral replication, highlighting the potential of Boc-pyrrolidine as a scaffold for developing antiviral agents .

- Cancer Research : Research has also focused on the application of Boc-pyrrolidine in cancer therapy. Compounds derived from this structure have been tested for their ability to inhibit kinases involved in cancer progression. One study reported that a derivative exhibited selective inhibition of hematopoietic progenitor kinase 1 (HPK1), which is implicated in various cancer pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on Boc-pyrrolidine derivatives reveal critical insights into how structural modifications can enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain enzymes |

| Alteration of amine | Enhanced solubility and bioavailability |

| Variations in Boc | Influence on receptor binding affinity |

These findings underscore the importance of chemical modifications in optimizing the pharmacological profiles of pyrrolidine-based compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?

Methodological Answer:

The synthesis involves protecting group strategies and stepwise functionalization. Key conditions include:

- Solvent : Dichloromethane (DCM) at 0–20°C for sulfonylation or carbamate formation .

- Catalysts/Reagents : DMAP (4-dimethylaminopyridine) and triethylamine (TEA) to activate intermediates during coupling reactions .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane for isolating intermediates (e.g., tert-butyl pyrrolidine derivatives) .

Data-Driven Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .

Basic: How do the tert-butoxycarbonyl (Boc) and tert-butyl ester groups influence stability during synthesis?

Methodological Answer:

- Boc Group : Protects the amine from unwanted nucleophilic reactions. Stable under mildly acidic/basic conditions but cleaved with TFA (trifluoroacetic acid) .

- tert-Butyl Ester : Enhances solubility in organic solvents and prevents hydrolysis under neutral conditions. Avoid strong bases (e.g., LiAlH4) to retain ester integrity .

Stability Data : The compound remains stable at –20°C in inert atmospheres but degrades in the presence of strong oxidizers (e.g., KMnO4) .

Basic: What purification techniques are effective for isolating enantiomerically pure (R)-isomers?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

- Crystallization : Recrystallize intermediates (e.g., sulfonylated pyrrolidine derivatives) in ethanol/water mixtures to enhance enantiomeric excess (ee >98%) .

Validation : Confirm purity via chiral HPLC and polarimetry .

Advanced: How can stereochemical control be achieved during the introduction of the aminomethyl group?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to direct (R)-configuration .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .

Contradiction Management : If NMR data conflicts with expected stereochemistry (e.g., coupling constants), validate via X-ray crystallography or NOESY .

Advanced: What analytical methods resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

- NMR Discrepancies : For overlapping signals (e.g., pyrrolidine protons), use 2D NMR (HSQC, HMBC) to assign carbon-proton correlations .

- Mass Spectrometry : HRMS (High-Resolution MS) distinguishes between isobaric impurities (e.g., de-Boc vs. oxidized derivatives) .

Case Study : Conflicting IR carbonyl stretches (1700–1750 cm<sup>-1</sup>) may indicate Boc vs. ester group degradation; cross-validate with TGA (thermogravimetric analysis) .

Advanced: How can AI-driven retrosynthetic analysis improve derivative synthesis?

Methodological Answer:

- AI Tools : Platforms using Reaxys/Pistachio databases predict feasible routes for novel derivatives (e.g., piperidine-azetidine hybrids) .

- One-Step Synthesis Focus : Prioritize reactions with >80% atom economy (e.g., amide couplings over multi-step sequences) .

Example : AI suggested a Suzuki-Miyaura cross-coupling to introduce aryl groups at the pyrrolidine C3 position, validated experimentally .

Advanced: What experimental designs optimize reaction scalability while maintaining stereoselectivity?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) for Boc deprotection/amination steps .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing racemization risks .

Data Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents Boc cleavage |

| Catalyst (DMAP) | 10 mol% | Maximizes coupling efficiency |

| Reaction Time | 2–4 hours | Balances conversion vs. side reactions |

Advanced: How to address instability of the aminomethyl group during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative degradation of the primary amine .

Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) showed <5% degradation when stored in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.